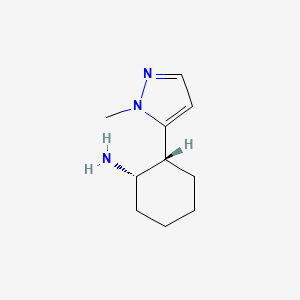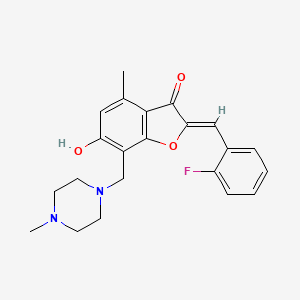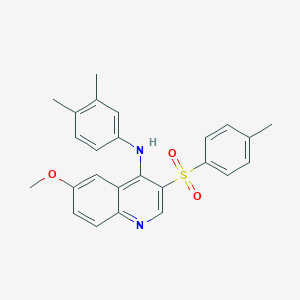
N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes . The molecule also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a methoxy group (an ether derivative), and an amine group attached to a 3,4-dimethylphenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the tosyl group, the methoxy group, and the 3,4-dimethylphenylamine group . These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tosyl and amine groups and the nonpolar methoxy and phenyl groups would affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
Anticancer Potential
- Apoptosis Induction and Anticancer Applications : A study by Sirisoma et al. (2009) focused on 4-anilinoquinazolines, including derivatives similar to N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinazolin-4-amine. They discovered that certain compounds in this class were potent apoptosis inducers and showed efficacy in cancer models, such as human MX-1 breast and mouse xenograft cancer models, due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Structure Analysis
Structural and Synthetic Studies : In research by Bai et al. (2012), the synthesis and structure of a compound with a similar structural framework were detailed. They reported the crystal structure and discussed the potential biological activity, highlighting the importance of structure-activity relationships in this class of compounds (Bai et al., 2012).
Analytical Techniques in Study : Boughton et al. (2011) explored the quantification of amine group-containing metabolites, which could be relevant in the analysis and synthesis of compounds like N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine. This research offers insights into methodologies that could be applied for analyzing similar compounds (Boughton et al., 2011).
Chemical Reactions and Properties
- Reactions and Chemical Properties : Research by Smith et al. (1970) and Utsunomiya & Hartwig (2003) may provide insights into the chemical reactions and properties of compounds similar to N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine. These studies explore the reactions and properties of structurally related compounds, which can be vital for understanding the behavior and applications of the compound (Smith et al., 1970); (Utsunomiya & Hartwig, 2003).
作用機序
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-5-10-21(11-6-16)31(28,29)24-15-26-23-12-9-20(30-4)14-22(23)25(24)27-19-8-7-17(2)18(3)13-19/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRIWTMCBLHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2656021.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)
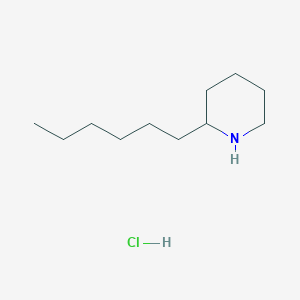

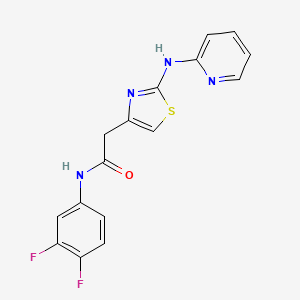
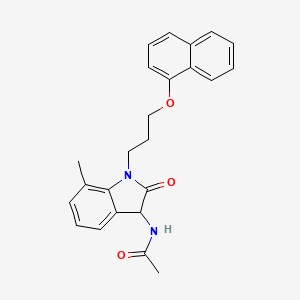
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
